REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1>C(O)CCC>[ClH:1].[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:12][C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[N:4][N:3]=2)=[CH:22][CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring in a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated for 0.5 h at 100 h
|
Duration
|
100 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with 1-butanol and ether
|
Type
|
CUSTOM
|
Details
|
For purification
|
Type
|
DISSOLUTION
|
Details
|
the crystallizate is dissolved in 40 ml of hot methanol
|
Type
|
ADDITION
|
Details
|
the solution treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered via Hyflo Super Cel
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to about half its original volume
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a crystalline precipitate
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
washing of the filter residue with ether
|
Type
|
CUSTOM
|
Details
|
drying under HV for 8 h at 130° C.
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |